Lactiflorin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La lactiflorina se puede sintetizar mediante una serie de reacciones químicas que involucran la glicosilación de alcoholes monoterpénicos. El proceso generalmente implica el uso de donantes y aceptores de glicósidos en condiciones de reacción específicas para formar el enlace glucosídico .

Métodos de producción industrial: La producción industrial de lactiflorina implica la extracción del compuesto de las raíces de Paeonia lactiflora utilizando disolventes como etanol o metanol. El extracto se purifica luego mediante técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar la lactiflorina .

Análisis De Reacciones Químicas

Tipos de reacciones: La lactiflorina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La lactiflorina se puede oxidar para formar los correspondientes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la lactiflorina en formas reducidas.

Sustitución: La lactiflorina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la lactiflorina, cada uno con propiedades químicas distintas y posibles actividades biológicas .

Aplicaciones Científicas De Investigación

Biological Activities

Lactiflorin has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. A study involving virtual docking analysis demonstrated that this compound could interact effectively with targets associated with ovarian cancer treatment .

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Cancer Treatment

This compound's role in cancer therapy has been particularly highlighted in traditional Chinese medicine, where it is included in formulations aimed at treating ovarian cancer. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells makes it a valuable candidate for further research .

Antioxidant Supplements

Given its antioxidant properties, this compound can be explored as a dietary supplement to enhance health by reducing oxidative stress. This application aligns with the growing interest in natural products for health maintenance.

Agricultural Applications

This compound's potential extends into agriculture, particularly in sustainable farming practices. Its natural origin and bioactivity suggest possible uses as a plant growth regulator or biopesticide. Research into its efficacy in promoting plant growth or protecting crops from pests could contribute to more environmentally friendly agricultural practices.

Case Study 1: Anticancer Research

A study published in the journal Natural Products assessed this compound's effects on ovarian cancer cell lines. The findings indicated significant cytotoxicity at specific concentrations, suggesting a mechanism involving apoptosis induction. Virtual docking studies further supported these findings by illustrating potential binding interactions with cancer-related proteins .

Case Study 2: Antioxidant Activity Assessment

In another investigation, this compound was tested alongside other compounds for its antioxidant capacity using DPPH radical scavenging assays. Results showed that this compound exhibited substantial scavenging activity, comparable to known antioxidants, thereby supporting its potential use as a natural antioxidant supplement .

Mecanismo De Acción

La lactiflorina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: La lactiflorina activa la vía del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2), lo que lleva a la regulación al alza de las enzimas antioxidantes y la protección contra el estrés oxidativo.

Efectos antiinflamatorios: Inhibe la producción de citoquinas y mediadores proinflamatorios, reduciendo así la inflamación.

Efectos nefoprotectores: La lactiflorina protege las células renales del daño al reducir el estrés oxidativo y la inflamación.

Comparación Con Compuestos Similares

La lactiflorina es estructuralmente similar a otros glicósidos monoterpénicos como la paeoniflorina, la albiflorina y la benzoilpaeoniflorina. La lactiflorina es única debido a su enlace glucosídico específico y sus distintas actividades biológicas .

Compuestos similares:

- Paeoniflorina

- Albiflorina

- Benzoilpaeoniflorina

La lactiflorina destaca por sus potentes efectos nefoprotectores y su capacidad para activar la vía Nrf2, lo que no es tan prominente en los otros compuestos similares .

Actividad Biológica

Lactiflorin, a monoterpene glycoside derived from the root of Paeonia lactiflora, has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and nephroprotective properties. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and case studies.

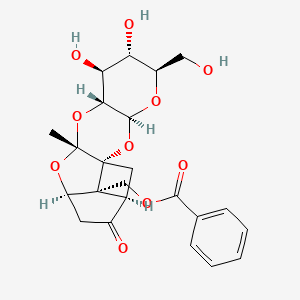

Chemical Structure and Properties

This compound (CAS#: 1361049-59-3) is characterized by its glycosidic structure, which contributes to its solubility and biological interactions. Its chemical formula is , and it exhibits notable hydrophilic properties that influence its absorption and pharmacokinetics .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant effects, particularly in neuronal models. For instance, in an experiment involving mouse hippocampal neuronal (HT-22) cells exposed to oxidative stress induced by hydrogen peroxide (H2O2), this compound was shown to enhance cell viability and reduce markers of oxidative damage such as malondialdehyde (MDA) while increasing superoxide dismutase (SOD) levels .

Table 1: Antioxidant Effects of this compound on HT-22 Cells

| Treatment Concentration (μM) | Cell Viability (%) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) |

|---|---|---|---|

| Control | 100 | 0.5 | 3.2 |

| This compound (20) | 85 | 0.3 | 4.5 |

| This compound (40) | 90 | 0.2 | 5.0 |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory potential, particularly in models of colitis and other inflammatory diseases. Research indicates that this compound can significantly reduce levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vitro studies using lipopolysaccharide (LPS)-activated macrophages showed that this compound effectively inhibited nitric oxide production and IL-1β secretion .

Case Study: Ulcerative Colitis

A study focused on the therapeutic effects of this compound in a model of ulcerative colitis revealed that treatment with this compound led to a marked reduction in disease severity scores and histological damage. The mechanism was associated with decreased expression of inflammatory markers and enhanced mucosal healing processes .

Nephroprotective Effects

This compound has also been identified as possessing nephroprotective effects. In models of acute kidney injury, treatment with this compound resulted in reduced serum creatinine and blood urea nitrogen levels, indicating improved renal function. The protective mechanism is believed to involve the modulation of oxidative stress pathways and inflammation within renal tissues .

Table 2: Nephroprotective Effects of this compound

| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |

|---|---|---|

| Control | 2.5 | 45 |

| This compound Treatment | 1.2 | 20 |

Propiedades

IUPAC Name |

[(1R,3S,5R,6S,7S,8R,10R,12R,15R,17R)-6,7-dihydroxy-5-(hydroxymethyl)-10-methyl-14-oxo-2,4,9,11-tetraoxapentacyclo[10.4.1.01,10.03,8.015,17]heptadecan-17-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-21-23(33-20-18(32-21)17(27)16(26)14(9-24)30-20)8-12-13(25)7-15(31-21)22(12,23)10-29-19(28)11-5-3-2-4-6-11/h2-6,12,14-18,20,24,26-27H,7-10H2,1H3/t12-,14+,15+,16+,17-,18+,20-,21+,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRYIZUKIKYUFX-DNITZUGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3(CC4C3(C(O1)CC4=O)COC(=O)C5=CC=CC=C5)OC6C(O2)C(C(C(O6)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@]3(C[C@@H]4[C@]3([C@H](O1)CC4=O)COC(=O)C5=CC=CC=C5)O[C@H]6[C@H](O2)[C@H]([C@@H]([C@H](O6)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.